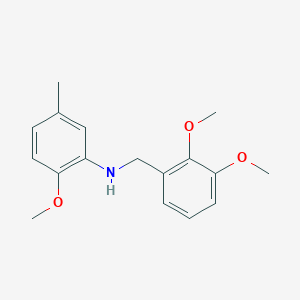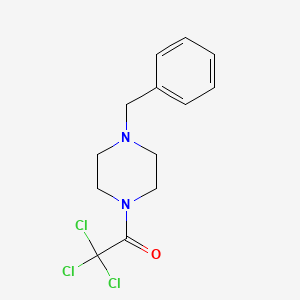![molecular formula C13H12N2O3S B5695499 N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)
N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide, also known as GW 501516 or Cardarine, is a synthetic drug that was originally developed for the treatment of metabolic and cardiovascular diseases. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation. In recent years, GW 501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and promote fat loss.
Mecanismo De Acción
N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, energy expenditure, and inflammation. Activation of PPARδ by N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn leads to increased endurance and improved metabolic function.
Biochemical and Physiological Effects:
N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 has been shown to have a number of biochemical and physiological effects, including increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It has also been shown to increase endurance and reduce fatigue in animal models of exercise. In addition, N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 has been shown to reduce inflammation and improve insulin sensitivity in animal models of obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 for lab experiments is its ability to improve metabolic function and reduce inflammation in animal models of metabolic and cardiovascular diseases. This makes it a useful tool for studying the mechanisms underlying these diseases and for developing new therapeutic strategies. However, one limitation of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 is its potential for off-target effects and toxicity, which must be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for research on N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516, including:
1. Further studies on the mechanisms underlying the effects of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 on metabolic function and inflammation.
2. Development of new therapeutic strategies based on the use of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 for the treatment of metabolic and cardiovascular diseases.
3. Evaluation of the potential off-target effects and toxicity of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 in preclinical studies.
4. Investigation of the effects of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 on exercise performance and muscle function.
5. Development of new synthetic analogs of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 with improved efficacy and safety profiles.
In conclusion, N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 is a synthetic drug that has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, energy expenditure, and inflammation. While N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 has shown promise in preclinical studies, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 involves several steps, including the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-chlorobenzoic acid. This is then reacted with 2-aminothiophene to form the corresponding amide. The amide is then treated with a mixture of acetic anhydride and acetic acid to form the final product, N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516.
Aplicaciones Científicas De Investigación
N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism and reduce inflammation in animal models of obesity and diabetes. In addition, N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 has been shown to increase insulin sensitivity and improve glucose tolerance in diabetic mice.
Propiedades
IUPAC Name |
N-(5-carbamoyl-2-methoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-10-5-4-8(12(14)16)7-9(10)15-13(17)11-3-2-6-19-11/h2-7H,1H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYRCKNNVCSFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-carbamoyl-2-methoxyphenyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(dimethylamino)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide](/img/structure/B5695421.png)


![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5695449.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5695465.png)

![N'~1~,N'~4~-bis[1-(2-naphthyl)ethylidene]succinohydrazide](/img/structure/B5695478.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5695492.png)

![6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)
![methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate](/img/structure/B5695523.png)